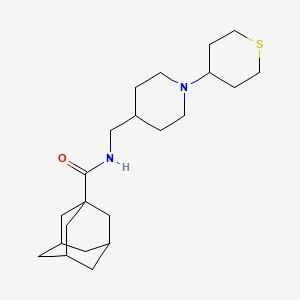

(3r,5r,7r)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)adamantane-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2OS/c25-21(22-12-17-9-18(13-22)11-19(10-17)14-22)23-15-16-1-5-24(6-2-16)20-3-7-26-8-4-20/h16-20H,1-15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXZPIFQJDECMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C23CC4CC(C2)CC(C4)C3)C5CCSCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3r,5r,7r)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)adamantane-1-carboxamide, with the CAS number 2034287-59-5, is a compound of significant interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is . It features an adamantane core structure, which is known for its unique three-dimensional arrangement that contributes to its biological activity.

Antiviral Activity

Research indicates that derivatives of tetrahydro-2H-thiopyran compounds exhibit antiviral properties. Specifically, compounds similar to this compound have shown effectiveness against herpesviruses, including Varicella Zoster Virus (VZV) and Herpes Simplex Virus (HSV). The compound has been noted for its ability to inhibit viral replication at low concentrations (EC50 values ranging from 0.033 to 0.095 µM) .

The mechanism of action involves the inhibition of viral DNA polymerase, a critical enzyme in the replication of herpesviruses. The compound acts as a nucleoside analogue that gets incorporated into viral DNA, thus terminating chain elongation and preventing further viral replication .

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by its structural components. The presence of the tetrahydrothiopyran moiety enhances its interaction with biological targets. Studies on related compounds have demonstrated that modifications to the piperidine ring can significantly alter antiviral potency .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent antiviral activity against various strains of herpesvirus. For instance, a study reported a significant reduction in viral load in cell cultures treated with the compound compared to untreated controls .

In Vivo Studies

Animal model studies have shown promising results in reducing herpesvirus-induced lesions when treated with this compound. The treatment led to a decrease in both the severity and duration of symptoms associated with viral infections .

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has favorable absorption and distribution characteristics. It demonstrates good oral bioavailability and exhibits a low toxicity profile compared to traditional antiviral agents .

Summary Table of Biological Activities

Q & A

Q. Critical Parameters :

- Reaction time (1–12 hours depending on step).

- Temperature control (reflux conditions).

- Stoichiometric ratios (e.g., 1:1 molar ratio for haloalkane addition).

What advanced techniques are recommended for structural characterization of this compound?

Level: Basic

Methodological Answer:

- X-ray Crystallography : Resolve absolute stereochemistry and intermolecular interactions (e.g., C–H···π or hydrogen bonds), as shown in analogous adamantane-triazole derivatives .

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions, particularly for adamantane and thiopyran moieties .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

Q. Example Data :

| Technique | Key Observations | Reference |

|---|---|---|

| X-ray | L-shaped conformation, dihedral angles ~78° | |

| H NMR | Adamantane CH peaks at δ 1.6–2.1 ppm |

How can researchers evaluate the biological activity of this compound in preclinical models?

Level: Advanced

Methodological Answer:

- In Vivo Hypoxia Models : Use hermetically sealed chambers to induce hypercapnic hypoxia in rodents, measuring survival time post-administration (dose: 1/10 LD) .

- Comparative Controls : Include reference compounds (e.g., Mexidol at 100 mg/kg) to benchmark efficacy.

- Dose-Response Studies : Test derivatives with varying alkyl chain lengths to assess structure-activity relationships (SAR) .

Q. Key Metrics :

- Survival rate improvement.

- Oxidative stress markers (e.g., SOD, catalase levels).

How should researchers approach structure-activity relationship (SAR) studies for derivatives?

Level: Advanced

Methodological Answer:

- Substituent Variation : Modify alkyl chains on the triazole-thione or piperidine moiety (e.g., methyl to decanyl groups) to study lipophilicity and binding affinity .

- Computational Docking : Use software (e.g., AutoDock) to predict interactions with target proteins, guided by X-ray crystal structures .

- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and blood-brain barrier permeability.

Q. Example Modification :

| Derivative | R Group | Activity Trend | Reference |

|---|---|---|---|

| Ia | Butyl | ↑ Hypoxia resistance | |

| IIg | Decanyl | ↓ Solubility |

How to resolve contradictions in biological activity data across studies?

Level: Advanced

Methodological Answer:

- Purity Verification : Re-analyze compounds via HPLC (≥95% purity) and LC-MS to exclude batch variability .

- Model Replication : Repeat experiments in independent labs using standardized hypoxia protocols .

- Meta-Analysis : Compare crystallographic data (e.g., dihedral angles, packing interactions) to identify structural contributors to activity .

Case Study : Discrepancies in antihypoxic activity may arise from differences in crystal packing (e.g., C–H···S vs. O–H···N interactions) altering bioavailability .

What analytical challenges arise in ensuring compound purity, and how are they addressed?

Level: Basic

Methodological Answer:

- HPLC Optimization : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for baseline separation of adamantane-related impurities .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to identify solvent residues.

- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, S content) .

Q. Example Protocol :

| Step | Conditions | Outcome |

|---|---|---|

| HPLC Purification | 70:30 ACN/HO, 1 mL/min | Purity ≥99% |

| TGA | 10°C/min, N atmosphere | Residual solvent <0.5% |

Why are solid-state properties critical for formulation development?

Level: Advanced

Methodological Answer:

- Crystal Packing : Hydrogen bonds (e.g., O–H···N) and van der Waals interactions influence solubility and stability. For example, L-shaped conformations reduce crystal symmetry, enhancing dissolution rates .

- Polymorph Screening : Use solvent evaporation (e.g., ethanol vs. acetone) to identify stable forms with improved bioavailability.

Key Finding : Adamantane derivatives with thiopyran substituents exhibit higher thermal stability (melting points >400 K) due to rigid packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.